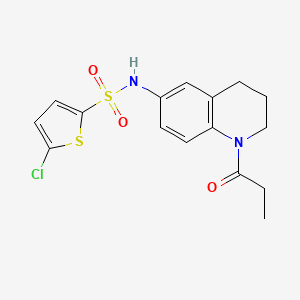![molecular formula C11H18N4OS B6570476 2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide CAS No. 946222-18-0](/img/structure/B6570476.png)
2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide (ETNBT) is a novel chemical compound synthesized from the combination of 2-ethyl-N-butanamide and 4-amino-5H-thiazolo[3,4-b]thiazin-3-yl. It is a member of the thiazinamide family, which is composed of compounds with a sulfur-containing heterocyclic ring. The synthesis of ETNBT has been studied extensively and its potential applications in scientific research have been explored.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide has been studied extensively for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. As such, this compound has potential applications in the development of anti-inflammatory drugs. Additionally, this compound has been studied for its potential to act as an antioxidant and to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is not fully understood. However, it is thought to act by inhibiting the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory and antioxidant properties. In vitro studies have shown that this compound is a potent inhibitor of COX-2, which may explain its anti-inflammatory effects. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which suggests that it may have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is relatively simple and can be accomplished in a single step. Additionally, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, the synthesis of this compound requires the use of hazardous chemicals and should only be performed in a well-ventilated area.
Zukünftige Richtungen
The potential applications of 2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide in scientific research are vast. In the future, this compound may be studied for its potential to act as an anti-inflammatory and antioxidant agent in the treatment of various diseases. Additionally, this compound may be studied for its potential to inhibit the growth of cancer cells. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential clinical applications.
Synthesemethoden
2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is synthesized through a two-step process. In the first step, 2-ethyl-N-butanamide is reacted with 4-amino-5H-thiazolo[3,4-b]thiazin-3-yl to form the intermediate this compound. In the second step, the intermediate is heated in a solvent to form the final product, this compound. The reaction is typically carried out in the presence of a catalytic amount of triethylamine and is monitored by thin layer chromatography (TLC).
Eigenschaften
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-3-8(4-2)9(16)12-10-13-14-11-15(10)6-5-7-17-11/h8H,3-7H2,1-2H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTRTRPIXIVMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C2N1CCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570442.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6570450.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570452.png)
![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6570454.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570456.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide](/img/structure/B6570457.png)
![8-(2-ethylbutanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570461.png)
![N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide](/img/structure/B6570488.png)
![N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide](/img/structure/B6570494.png)